molecular formula C15H14ClN B11944616 Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- CAS No. 180569-73-7

Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-

Katalognummer: B11944616
CAS-Nummer: 180569-73-7
Molekulargewicht: 243.73 g/mol
InChI-Schlüssel: RCFAHJMENQRFOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- is an organic compound with the molecular formula C15H14ClN It is a derivative of benzenamine, where the amine group is substituted with a (4-chlorophenyl)methylene group and two methyl groups at the 3 and 5 positions of the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- typically involves the condensation reaction between 3,5-dimethylbenzenamine and 4-chlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenamine, 4-chloro-N-methyl-: This compound has a similar structure but with a methyl group instead of the (4-chlorophenyl)methylene group.

    Benzenamine, N-[(4-methylphenyl)methylene]-: This compound has a methyl group on the phenyl ring instead of a chlorine atom.

    Benzenamine, N-[(4-nitrophenyl)methylene]-: This compound has a nitro group on the phenyl ring instead of a chlorine atom.

Uniqueness

Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl- is unique due to the presence of both the (4-chlorophenyl)methylene group and the two methyl groups on the benzene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

180569-73-7

Molekularformel

C15H14ClN

Molekulargewicht

243.73 g/mol

IUPAC-Name

1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)methanimine

InChI

InChI=1S/C15H14ClN/c1-11-7-12(2)9-15(8-11)17-10-13-3-5-14(16)6-4-13/h3-10H,1-2H3

InChI-Schlüssel

RCFAHJMENQRFOE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)N=CC2=CC=C(C=C2)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.